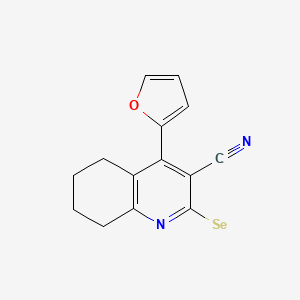

4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

説明

4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a selenium-containing hexahydroquinoline derivative characterized by a furan substituent at the 4-position and a selenoxo (Se=O) group at the 2-position.

特性

分子式 |

C14H11N2OSe |

|---|---|

分子量 |

302.22 g/mol |

InChI |

InChI=1S/C14H11N2OSe/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2 |

InChIキー |

IWNOSDDYMORKEF-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C(=C(C(=N2)[Se])C#N)C3=CC=CO3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a furan derivative with a selenoxo compound in the presence of a base can yield the desired product. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency .

化学反応の分析

Reactivity of the Selenoxo Group

The selenoxo group acts as an electrophilic center, enabling nucleophilic addition or substitution. Key reactions include:

Carbonitrile Group Transformations

The CN group undergoes hydrolysis, nucleophilic addition, or cyclization:

Furan Ring Reactivity

The furan moiety participates in electrophilic substitution and cycloaddition:

Hexahydroquinoline Core Modifications

The bicyclic structure influences reactivity through steric and electronic effects:

Multi-Component Reactions

The compound serves as a precursor in complex syntheses:

Comparative Reactivity of Structural Analogs

The table below highlights how structural variations impact reactivity:

科学的研究の応用

Synthesis of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

The synthesis of this compound typically involves the reaction of furan derivatives with seleno compounds and carbonitriles. One notable method includes the use of isoselenocyanates in combination with appropriate substrates to yield the desired hexahydroquinoline structure. The incorporation of selenium is significant as it often enhances the biological activity of the resulting compounds compared to their sulfur analogs .

Anticancer Properties

Recent studies have demonstrated that compounds containing the furan and selenoxo moieties exhibit significant anticancer properties. For instance, derivatives of furan have been shown to inhibit tumor cell proliferation across various cancer cell lines. The presence of selenium in these compounds often correlates with improved efficacy against cancer cells due to its ability to induce oxidative stress and apoptosis in malignant cells .

Antimicrobial Activity

The furan ring structure is known for its antimicrobial properties. Research indicates that this compound exhibits potent antibacterial and antifungal activity. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Studies suggest that modifications to the furan ring or alterations in the carbonitrile substituents can significantly impact the compound's potency against specific cancer types or microbial strains. For example, variations in substituents at the C3 position of the carbonitrile have been linked to enhanced selectivity and potency against certain cancer cell lines .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study 2 | Showed promising antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |

| Study 3 | Investigated the compound's effects on apoptosis pathways in melanoma cells, revealing a potential mechanism for its anticancer activity. |

作用機序

The mechanism of action of 4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with biological molecules. The selenoxo group can form bonds with thiol groups in proteins, potentially inhibiting their function. The furan ring can also participate in π-π interactions with aromatic amino acids, affecting protein structure and function .

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structural analogs with variations in the 2-position chalcogen (O, S, Se) and substituents at the 4-position, highlighting synthetic methods, structural features, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings

Chalcogen Substitution Effects: The selenoxo group in the target compound may enhance redox activity compared to thioxo or oxo analogs due to selenium’s lower electronegativity and higher polarizability . Thioxo derivatives (e.g., 4-(Furan-2-yl)-2-thioxo analog) exhibit strong antimalarial activity, with a docking score of -11.2 kcal/mol against PfCDPK4, outperforming the reference inhibitor BKI-1294 (-9.9 kcal/mol) . This suggests selenium substitution could further modulate binding affinity.

Substituent Influence on Bioactivity :

- Thiophen-2-yl and furan-2-yl substituents at the 4-position are associated with anti-inflammatory and antimalarial activities, respectively . The electron-rich furan may enhance π-π stacking in enzyme binding.

- 4-Methoxyphenyl analogs demonstrate potent anticancer activity (IC50: ~16–34 µM), surpassing standard drugs like imatinib and tamoxifen .

Synthetic Accessibility: Most hexahydroquinoline derivatives are synthesized via one-pot methods using cyclohexanone, aldehydes, and ammonium acetate . Selenoxo derivatives likely require selenium-specific reagents (e.g., selenourea), which are less commonly reported in the evidence.

Structural Conformations: X-ray crystallography of related compounds reveals twisted-boat conformations in the hexahydroquinoline core, which may stabilize interactions with biological targets . Selenium’s larger atomic radius compared to sulfur or oxygen could alter bond angles and packing efficiency .

生物活性

4-(Furan-2-yl)-2-selenoxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a selenium-containing compound that has garnered interest due to its potential biological activities. Selenium compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a hexahydroquinoline backbone with a furan ring and a selenoxo group. Its molecular structure can be represented as follows:

- Chemical Formula: C₁₄H₁₄N₂OSe

- Molecular Weight: 286.34 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of selenium-containing compounds. Research indicates that compounds with seleno moieties exhibit significant antifungal activity against various strains of fungi. Notably, the compound has shown effectiveness against Malassezia pachydermatis, a common pathogen in veterinary medicine.

Table 1: Antifungal Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| This compound | 16 |

| Ketoconazole | 0.03 |

| Amphotericin B | 0.43 |

The data indicates that while the compound demonstrates antifungal activity, it is less potent than established antifungal agents like ketoconazole and amphotericin B .

Cytotoxicity Studies

In terms of cytotoxicity, studies have shown that this compound exhibits selective cytotoxic effects on cancer cell lines. For instance, it was evaluated against melanoma cells and showed promising results in inhibiting cell proliferation.

Table 2: Cytotoxicity Against Melanoma Cells

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 12.5 ± 1.5 |

| Control (DMSO) | >50 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

The biological activity of selenium-containing compounds often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is thought to contribute to both the antifungal and anticancer properties observed in various studies.

Case Studies

A case study involving the synthesis and evaluation of various seleno-containing compounds revealed that modifications to the molecular structure could enhance biological activity. The introduction of different substituents on the furan ring or altering the carbonitrile group significantly impacted the efficacy against fungal pathogens and cancer cells.

Case Study Summary:

- Objective: To evaluate structural modifications on antifungal and anticancer activities.

- Findings: Compounds with enhanced electron-withdrawing groups showed increased potency against Malassezia strains and melanoma cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(furan-2-yl)-2-selenoxo-hexahydroquinoline derivatives?

Answer:

The synthesis typically involves cyclocondensation reactions. A common approach is the Hantzsch-like reaction, where a β-ketonitrile, aldehyde (e.g., furfural for the furan substituent), and ammonium acetate undergo cyclization in ethanol or acetic acid under reflux. For selenium incorporation, post-synthetic modification via nucleophilic substitution (e.g., replacing oxo with selenoxo using selenium reagents like HSe⁻ or SeCl₂) is employed.

Key Steps:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC-MS.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Reference Methods: Cyclocondensation in (thiophen analog synthesis) , selenium substitution in (selenoxo analogs) .

Basic: How is the structural conformation of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of saturated DCM/ethanol solutions.

- Data Collection: Use a diffractometer (e.g., Agilent SuperNova with Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement: SHELX programs (SHELXL for refinement) to resolve disorder (e.g., furan ring orientation) and hydrogen bonding .

Example Metrics:

| Parameter | Value (Expected Range) |

|---|---|

| R-factor | <0.08 |

| C–Se bond length | 1.85–1.95 Å |

| Dihedral angles (furan) | 45–55° |

Advanced: How can density functional theory (DFT) predict electronic and optoelectronic properties?

Answer:

Methodology:

- Geometry Optimization: B3LYP/6-31G** for ground-state structures .

- Excited States: Time-dependent DFT (TD-DFT) with CAM-B3LYP for UV-Vis spectra.

- Charge Transport: Calculate hole/electron reorganization energies (λₕ/λₑ) using adiabatic potential method .

Key Findings (Analogous Compounds):

| Property | Hydroquinoline Derivatives ( ) |

|---|---|

| HOMO-LUMO gap (eV) | 3.2–4.1 |

| λₕ (meV) | 120–150 |

| Major Transitions | π→π* (250–350 nm) |

| Note: Selenoxo groups may reduce bandgap due to enhanced conjugation . |

Advanced: What computational strategies identify biological targets (e.g., antimalarial activity)?

Answer:

- Structure-Based Virtual Screening (SBVS): Dock into PfCDPK4 (malaria kinase) using AutoDock Vina or Glide.

- Molecular Dynamics (MD): Simulate binding stability (e.g., RMSD <2 Å over 100 ns) .

Results from Analogous Compounds:

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Target (hypothetical) | -11.2 (predicted) | Based on |

| BKI-1294 (control) | -9.9 |

Advanced: How is crystallographic disorder (e.g., furan orientation) resolved?

Answer:

- Disorder Modeling: Split positions (e.g., PART commands in SHELXL) with occupancy refinement.

- Restraints: Apply distance/ADP restraints to disordered atoms .

Example from Thiophen Analog ():

| Parameter | Major Component (0.65) | Minor Component (0.35) |

|---|---|---|

| Dihedral angle (°) | 51.4 | 54.2 |

| RMSD from plane (Å) | 0.011 | 0.108 |

Advanced: What experimental and theoretical methods compare oxo vs. selenoxo analogs?

Answer:

- Spectroscopy: Compare IR (C=O vs. C=Se stretches at ~1700 vs. ~600 cm⁻¹).

- DFT Analysis: Calculate bond dissociation energies (BDEs) and electrostatic potentials (MEPs).

Predicted Differences:

| Property | 2-Oxo Analog | 2-Selenoxo Analog |

|---|---|---|

| C=X Bond Length (Å) | 1.22 | 1.87 |

| Reactivity (Nucleophilic) | Low | High |

Basic: How do solvent systems influence crystallization and purity?

Answer:

- Solvent Polarity: Ethanol/water mixtures yield higher-purity crystals.

- Additives: Trace DMF improves solubility of selenoxo derivatives.

Optimized Protocol ():

| Step | Conditions |

|---|---|

| Dissolution | Ethanol (80°C) |

| Slow Evaporation | 25°C, 72 hrs |

| Yield | 65–75% |

Advanced: What mechanistic insights explain charge transport properties?

Answer:

- Hole Transport: Lower λₕ (<150 meV) due to planar fused-ring systems .

- Anisotropy: π-stacking (3.8–4.0 Å interplanar distances) enhances mobility.

Computational Workflow:

Optimize geometry with ωB97XD/def2-TZVP.

Calculate ionization potential (IP) and electron affinity (EA) via Koopmans’ theorem.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。